2-Iodo-1-methyl-1H-indole
CAS No.: 75833-63-5
Cat. No.: VC3798194
Molecular Formula: C9H8IN
Molecular Weight: 257.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75833-63-5 |
|---|---|
| Molecular Formula | C9H8IN |
| Molecular Weight | 257.07 g/mol |
| IUPAC Name | 2-iodo-1-methylindole |
| Standard InChI | InChI=1S/C9H8IN/c1-11-8-5-3-2-4-7(8)6-9(11)10/h2-6H,1H3 |
| Standard InChI Key | IGRGNTREXMXYAP-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2C=C1I |
| Canonical SMILES | CN1C2=CC=CC=C2C=C1I |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2-Iodo-1-methyl-1H-indole consists of a bicyclic indole scaffold substituted with a methyl group at the 1-position and an iodine atom at the 2-position. The iodine atom introduces significant steric and electronic effects, influencing both reactivity and intermolecular interactions. The methyl group enhances the compound’s stability by reducing susceptibility to oxidation at the nitrogen center .
Physicochemical Data
Key physicochemical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈IN | |
| Molecular Weight | 257.071 g/mol | |
| Boiling Point | 325.3±15.0°C at 760 mmHg | |
| Exact Mass | 256.970 g/mol | |
| LogP (Partition Coefficient) | 2.78 |
The relatively high LogP value indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems .
Synthetic Methodologies
Direct Iodination of 1-Methylindole
Shvartsberg et al. (1982) pioneered the synthesis of 2-Iodo-1-methyl-1H-indole via electrophilic iodination of 1-methylindole using iodine monochloride (ICl) in acetic acid . This method achieves yields of ~66%, with the reaction proceeding via electrophilic aromatic substitution at the electron-rich 2-position of the indole ring.
Palladium-Catalyzed Cross-Coupling
Merlic et al. (1997, 2001) developed a more efficient route using palladium-catalyzed cross-coupling reactions . For example, treating 1-methylindole with iodine in the presence of Pd(OAc)₂ and a ligand such as triphenylphosphine yields the target compound in up to 99% purity. This method leverages the indole’s inherent reactivity at the 2-position, avoiding the need for harsh iodinating agents .
Reactivity and Functionalization
Nucleophilic Substitution
Industrial and Research Applications
Agrochemical Development
The compound’s halogenated structure makes it a candidate for designing pesticides and herbicides. Iodine’s electronegativity can improve binding to enzyme active sites in pests .
Material Science
In organic electronics, iodinated indoles serve as precursors for conductive polymers. Their planar structure and electron-withdrawing groups facilitate π-π stacking, enhancing charge transport properties .
Recent Advances and Future Directions
Recent studies focus on optimizing synthetic routes for scalability and exploring catalytic systems to reduce iodine waste . Computational modeling may further elucidate the compound’s interactions with biological targets, guiding the design of novel therapeutics .
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